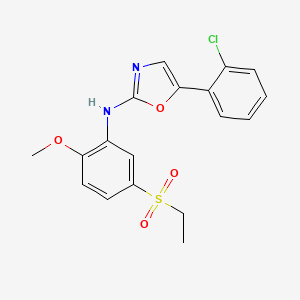

2-Anilino-5-aryloxazole 24

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H17ClN2O4S |

|---|---|

Molecular Weight |

392.9 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-N-(5-ethylsulfonyl-2-methoxyphenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C18H17ClN2O4S/c1-3-26(22,23)12-8-9-16(24-2)15(10-12)21-18-20-11-17(25-18)13-6-4-5-7-14(13)19/h4-11H,3H2,1-2H3,(H,20,21) |

InChI Key |

QAAZSECJUMWUTP-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)OC)NC2=NC=C(O2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Anilino 5 Aryloxazoles

Classical and Contemporary Approaches to Oxazole (B20620) Ring Formation

The formation of the oxazole ring is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its synthesis. These methods can be broadly categorized into cyclodehydration, condensation, and cycloisomerization reactions, each offering a different approach to assembling the ring from various acyclic precursors.

Cyclodehydration reactions are a major class of methods for oxazole synthesis, involving the intramolecular removal of a water molecule from a suitable precursor to form the aromatic ring.

The Robinson-Gabriel synthesis is a classic method for forming oxazoles through the cyclodehydration of 2-acylamino-ketones. ijpsonline.comwikipedia.org The reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid, phosphorus pentachloride, or polyphosphoric acid. ijpsonline.comijpsonline.com The mechanism involves the protonation of the keto or amide oxygen, followed by an intramolecular nucleophilic attack of the amide oxygen onto the ketone, and subsequent dehydration to yield the 2,5-disubstituted oxazole. ijpsonline.comijpsonline.com

To apply this method for the synthesis of 2-anilino-5-aryloxazoles, the starting material would need to be an α-(N'-arylureido)-ketone. The cyclization of such a precursor would lead directly to the desired 2-anilinooxazole structure. msu.ru Modern variants of this reaction, such as the cyclodehydration of β-keto amides using reagents like triphenylphosphine (B44618) and iodine, have expanded the scope and utility of this approach for creating highly substituted oxazoles. wikipedia.org

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a reaction between a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This method typically yields 2,5-disubstituted oxazoles, where the substituent at the 2-position originates from the aldehyde, and the substituent at the 5-position comes from the cyanohydrin. wikipedia.org

The mechanism proceeds through the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde. wikipedia.org While a robust method for 2,5-diaryl or 2,5-dialkyl oxazoles, the standard Fischer synthesis is not a direct route for preparing 2-anilino-5-aryloxazoles due to the nature of the starting materials. It remains a historically significant but less direct approach for this specific substitution pattern.

The Van Leusen oxazole synthesis is a versatile one-pot reaction that typically produces 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov The reaction is base-catalyzed and proceeds via the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid (TosH) to form the aromatic oxazole ring. ijpsonline.commdpi.com

While the original method leaves the C2 position of the oxazole unsubstituted, a crucial modification allows for the synthesis of 2-amino-1,3-oxazoles. This variant employs N-(tosylmethyl)carbodiimides, which react with aldehydes to directly install an amino or anilino group at the C2 position. tandfonline.com This makes the modified Van Leusen reaction a highly effective and direct strategy for synthesizing the 2-anilino-5-aryloxazole scaffold.

| Aldehyde Precursor | Isocyanide/Carbodiimide (B86325) Reagent | Base/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Generic Aldehyde (R-CHO) | Tosylmethyl isocyanide (TosMIC) | K₂CO₃, MeOH | 5-Substituted Oxazole | Good | mdpi.com |

| Generic Aldehyde (R-CHO) | N-(tosylmethyl)carbodiimide | Base | 2-Amino-5-substituted-oxazole | N/A | tandfonline.com |

| Tris-aldehyde Substrates | Tosylmethyl isocyanide (TosMIC) | K₂CO₃, refluxing MeOH | 5-Substituted Tris-oxazoles | Good | mdpi.comsemanticscholar.org |

The Bredereck reaction is another classical method for oxazole synthesis, involving the reaction of α-haloketones with amides, typically formamide (B127407), to produce oxazoles. ijpsonline.comijpsonline.comchemeurope.com This approach is efficient for creating 2,4-disubstituted oxazoles. ijpsonline.com

For the synthesis of 2-anilino-5-aryloxazoles, the formamide can be replaced with N-substituted ureas. The reaction of an N-arylurea with an α-haloacetophenone provides a direct pathway to the corresponding N,5-diaryloxazole-2-amine. estranky.sk For instance, the reaction between an N-arylurea and 2-bromo-1-phenylethanone in refluxing ethanol (B145695) can yield the target 5-phenyloxazole-2-amine derivative, although yields and regioselectivity can be challenges to overcome. estranky.sk

| α-Haloketone | Amide/Urea Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromo-1-(3-bromophenyl)ethanone | 5-(ethylsulfonyl)-2-methoxyphenylurea | Refluxing EtOH, 24h | N-[5-(ethylsulfonyl)-2-methoxyphenyl]-4-(3-bromophenyl)oxazol-2-amine (regioisomer) | 47% | estranky.sk |

| Generic α-haloketone | Urea | N/A | 2-aminooxazole | N/A |

More contemporary approaches to oxazole synthesis include cycloisomerization reactions, which offer high efficiency under mild conditions. ijpsonline.com A prominent example is the metal-catalyzed cycloisomerization of propargyl amides. ijpsonline.comchemeurope.com In this method, a suitably substituted propargyl amide undergoes an intramolecular cyclization to form an oxazoline intermediate, which then isomerizes to the final oxazole product. ijpsonline.com

The synthesis of 2-anilino-5-aryloxazoles via this route would require a starting N-propargyl-N'-arylurea. The catalyst, often a salt of zinc, gold, or palladium, activates the alkyne moiety for nucleophilic attack by the amide oxygen, initiating the ring closure. organic-chemistry.orgacs.org The flexibility in designing the starting propargyl amide allows for the synthesis of a wide variety of polysubstituted oxazoles, including those with the desired 2-anilino-5-aryl substitution pattern. ijpsonline.com

Robinson-Gabriel Synthesis and its Variants

Bredereck Reaction

Advanced Synthetic Strategies for 2-Anilino-5-aryloxazole Derivatives

Modern synthetic chemistry provides a powerful toolkit for the construction and derivatization of the 2-anilino-5-aryloxazole scaffold. These methods, primarily centered around metal catalysis, organocatalysis, and electrochemistry, enable the efficient assembly of the core structure and the introduction of diverse substituents, which is critical for creating derivatives like "2-Anilino-5-aryloxazole 24".

Transition-metal catalysis is a cornerstone of modern organic synthesis, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds that are essential for constructing the 2-anilino-5-aryloxazole framework.

Palladium-catalyzed reactions are particularly effective for building heterocyclic systems through the direct functionalization of C-H bonds. This approach avoids the need for pre-functionalized starting materials, thus increasing atom economy. An efficient protocol for assembling the valuable oxazole skeleton involves the palladium-catalyzed C-H activation of simple arenes and a subsequent cascade reaction with functionalized aliphatic nitriles. rsc.org This transformation proceeds through a sequence of C-H activation, carbopalladation, and tandem annulation in a single pot. rsc.org The reaction operates under redox-neutral conditions, enhancing its efficiency and atom economy. rsc.org

The C(sp2)−H bond functionalization and cyclization of aryl amines, such as aniline (B41778) derivatives, is an efficient method for constructing nitrogen-containing heterocycles. d-nb.infonih.gov While the use of an imine directing group for C(sp2)–H activation in aryl amines has been historically challenging due to the formation of a strained four-membered palladacycle intermediate, recent strategies have overcome this limitation. d-nb.infonih.gov The use of assisting agents like vinylacetic acid facilitates this transformation, enabling the synthesis of complex fused heterocyclic systems under mild conditions. d-nb.infonih.gov This regioselective ortho-C(sp²)–H activation of anilines represents a significant advance for creating substituted heterocyclic cores relevant to 2-anilino-oxazole derivatives. nih.gov

Table 1: Palladium-Catalyzed Synthesis of 2,4,5-Trisubstituted Oxazoles

| Entry | Arene | Nitrile | Catalyst | Yield (%) |

| 1 | 1,2-Dimethoxybenzene | 2-(4-methoxyphenyl)acetonitrile | Pd(OAc)₂ | 82 |

| 2 | 1,3-Dimethoxybenzene | 2-Phenylacetonitrile | Pd(OAc)₂ | 75 |

| 3 | Anisole | 2-(4-chlorophenyl)acetonitrile | Pd(OAc)₂ | 68 |

| 4 | Toluene | 2-(p-tolyl)acetonitrile | Pd(OAc)₂ | 71 |

This table summarizes the yields of various 2,4,5-trisubstituted oxazoles synthesized via a one-pot palladium-catalyzed C-H activation/cyclization protocol. Data sourced from a study on the reaction of simple arenes and functionalized aliphatic nitriles. rsc.org

Copper catalysis offers a cost-effective and versatile alternative to palladium for synthesizing heterocyclic compounds. Copper-catalyzed annulation reactions are particularly useful for constructing the oxazole ring. A notable method involves the [3+2] annulation of O-acyl ketoximes with partners like 2-aryl malonates to produce highly substituted pyrrolinones. rsc.org This strategy uses the O-acyl oxime as an internal oxidant to concurrently generate both the nucleophilic and electrophilic species required for the cyclization. rsc.org

More directly related to the target scaffold, copper-catalyzed protocols have been developed for the synthesis of 2-aryloxazole derivatives. One such method transforms N-propargylarylamide derivatives into 5-(azidomethyl)-2-aryloxazole systems. researchgate.net This process involves an initial iodocyclization followed by a copper-catalyzed azide (B81097) coupling with sodium azide. researchgate.net Such methods highlight the utility of copper in facilitating key C-N bond formations for the derivatization of the oxazole core. researchgate.net

Table 2: Copper-Catalyzed Synthesis of Fused Pyrrolines via [2+2+1] Annulation

| Entry | Enyne Substrate | Azide Source | Catalyst | Yield (%) |

| 1 | N-(4-methylphenyl)-N-(2-(prop-2-yn-1-yl)phenyl)acrylamide | Azidobenziodoxolone | Cu(OTf)₂ | 78 |

| 2 | N-(4-methoxyphenyl)-N-(2-(prop-2-yn-1-yl)phenyl)acrylamide | Azidobenziodoxolone | Cu(OTf)₂ | 85 |

| 3 | N-(4-chlorophenyl)-N-(2-(prop-2-yn-1-yl)phenyl)acrylamide | Azidobenziodoxolone | Cu(OTf)₂ | 67 |

This table illustrates the yields for the synthesis of fused pyrrolines using a copper-catalyzed azide radical-mediated [2+2+1] annulation of benzene-linked enynes, demonstrating copper's role in complex annulation reactions. conicet.gov.ar

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, and nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium. researchgate.net This reaction is crucial for introducing the diverse aryl groups found at the 5-position of 2-anilino-5-aryloxazole derivatives. Advanced approaches utilize unconventional coupling partners, expanding the reaction's scope. For instance, nickel catalysts can facilitate the decarbonylative coupling of phenyl esters or aldehydes with organoboron reagents. nih.govd-nb.info This allows for the use of readily available carboxylic acid derivatives as starting materials for biaryl synthesis. nih.gov

These methods are characterized by their high functional group tolerance and reactivity, enabling the late-stage functionalization of complex molecules. d-nb.info Nickel-catalyzed Suzuki-Miyaura couplings of alcohol derivatives (e.g., sulfonates) or phenols with arylboronic acids provide direct routes to arylated products, which is a key step in synthesizing the "5-aryloxazole" part of the target compound. nih.gov

Table 3: Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Coupling of Phenyl Esters

| Entry | Phenyl Ester | Boronic Acid | Catalyst System | Yield (%) |

| 1 | Phenyl benzoate | 4-Methoxyphenylboronic acid | Ni(OAc)₂/P(n-Bu)₃ | 85 |

| 2 | Phenyl 4-methoxybenzoate | Phenylboronic acid | Ni(OAc)₂/P(n-Bu)₃ | 91 |

| 3 | Phenyl 2-naphthoate | 4-Acetylphenylboronic acid | Ni(OAc)₂/P(n-Bu)₃ | 80 |

| 4 | Phenyl pivalate | 2-Naphthylboronic acid | Ni(cod)₂/PCy₃ | 74 |

This table presents the outcomes of coupling various phenyl esters with arylboronic acids using a nickel catalyst, showcasing a modern alternative to traditional Suzuki-Miyaura reactions using aryl halides. nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis, often providing unique reactivity and selectivity. nih.gov This strategy avoids the use of potentially toxic and expensive metals. For the synthesis of oxazoles, organocatalytic methods have been developed that enable the construction of the heterocyclic core under mild conditions.

One enantioselective strategy for accessing the core structure of oxazole-containing natural products employs a Lewis base-catalyzed organocascade reaction. nih.gov In another approach, a transition-metal-free, organophotocatalyst-assisted method uses singlet oxygen for the tandem oxidative cyclization to form substituted oxazoles. rsc.org The synthesis of N-substituted 2-aminooxazoles, a scaffold closely related to the target compound, has also been explored. nih.gov While the classic Hantzsch synthesis often fails for N-substituted ureas, alternative strategies are required. nih.gov A notable development is the catalytic asymmetric α-addition of isocyanides to alkylidene malonates using a chiral N,N′-dioxide/Mg(II) catalyst system, which delivers 2-alkyl-5-aminooxazoles with high enantioselectivity. researchgate.net

Table 4: Enantioselective Organocatalytic Synthesis of 2-Alkyl-5-aminooxazoles

| Entry | Alkylidene Malonate | Isocyanoacetamide | Catalyst System | Yield (%) | ee (%) |

| 1 | Diethyl 2-benzylidenemalonate | 2-Isocyano-N-phenylacetamide | Chiral N,N′-dioxide/Mg(OTf)₂ | 99 | 92 |

| 2 | Diethyl 2-(4-methylbenzylidene)malonate | 2-Isocyano-N-phenylacetamide | Chiral N,N′-dioxide/Mg(OTf)₂ | 95 | 93 |

| 3 | Diethyl 2-(4-chlorobenzylidene)malonate | 2-Isocyano-N-phenylacetamide | Chiral N,N′-dioxide/Mg(OTf)₂ | 99 | 96 |

| 4 | Diethyl 2-propylidenemalonate | 2-Isocyano-N-phenylacetamide | Chiral N,N′-dioxide/Mg(OTf)₂ | 70 | 91 |

This table shows the results for the asymmetric synthesis of 5-aminooxazoles via a domino reaction catalyzed by a chiral magnesium complex, highlighting the power of organocatalysis in controlling stereochemistry. researchgate.net

Electrochemical synthesis represents a green and powerful tool in modern organic chemistry, using electricity to drive chemical reactions. This approach can minimize the use of chemical reagents, particularly oxidants and reductants. For the synthesis of oxazole derivatives, electrosynthesis offers novel pathways for cyclization and bond formation.

A practical protocol has been established to access diverse oxazol-2-amine derivatives in a single step via the electrochemical desulfurative cyclization of isothiocyanates and α-amino ketones. researchgate.net This method operates under metal-free and external-oxidant-free conditions, forming the key intermolecular C-O and C-N bonds. researchgate.net The reaction relies on an in-situ generated iodine catalyst that is continuously regenerated within the electrochemical cell, making the process highly efficient. researchgate.net Furthermore, ruthenium-catalyzed electrochemical acetoxylation of aniline derivatives via C(sp²)–H functionalization has been demonstrated, showcasing how electrochemistry can be merged with metal catalysis for late-stage functionalization. beilstein-journals.org

Table 5: Electrochemical Synthesis of Oxazol-2-amines

| Entry | Isothiocyanate | α-Amino Ketone | Electrolyte/Catalyst | Yield (%) |

| 1 | Phenyl isothiocyanate | 2-Aminoacetophenone | n-Bu₄NI | 85 |

| 2 | 4-Chlorophenyl isothiocyanate | 2-Aminoacetophenone | n-Bu₄NI | 82 |

| 3 | Benzyl isothiocyanate | 2-Amino-1-phenylethanone | n-Bu₄NI | 75 |

| 4 | Ethyl isothiocyanate | 2-Amino-1-(4-methoxyphenyl)ethanone | n-Bu₄NI | 68 |

This table summarizes the yields of various oxazol-2-amines prepared through an electrochemical desulfurative cyclization, demonstrating a green, reagent-minimized synthetic route. researchgate.net

Copper-Catalyzed Annulation/Olefinations

Oxidative Cyclization Reactions

Oxidative cyclization is a powerful strategy for the synthesis of oxazole rings, often involving the formation of C-O and C=N bonds in a single cascade process from acyclic precursors. These reactions typically employ an oxidizing agent to facilitate the ring closure and subsequent aromatization to the stable oxazole core.

One key method for synthesizing 2-anilino-5-aryloxazoles involves the reaction of 2-azido-acetophenones with an isothiocyanate. estranky.sk In this approach, the 2-azido-acetophenone is converted in situ to an iminophosphorane, which then condenses with the isothiocyanate. The resulting β-keto carbodiimide intermediate readily undergoes cyclization to form the 2-anilino-5-aryloxazole core. estranky.sk This method has been successfully used to prepare a series of 2-anilino-5-aryloxazole derivatives as potential VEGFR2 kinase inhibitors. estranky.skresearchgate.net

Other oxidative cyclization strategies for forming 2,5-disubstituted oxazoles include:

Iodine-promoted reactions : Iodine can act as a catalyst or promoter in tandem oxidative cyclization reactions. organic-chemistry.orgrsc.org For instance, a domino protocol using iodine has been developed to construct 2-acylbenzothiazoles, a related heterocyclic system, under metal-free and peroxide-free conditions. rsc.org An efficient protocol for 2,5-disubstituted oxazoles utilizes iodine-promoted oxidative domino cyclization of methyl azaarenes and α-amino ketones. researchgate.net

Copper-catalyzed reactions : Copper(II) catalysts can mediate the oxidative cyclization of enamides at room temperature to yield 2,5-disubstituted oxazoles. organic-chemistry.org Another copper-catalyzed method enables the synthesis of 2,4,5-triarylated oxazoles from readily available substrates under an atmosphere of molecular oxygen. organic-chemistry.org

Hypervalent Iodine Reagents : Reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) can initiate intramolecular oxidative cyclization. organic-chemistry.orgbeilstein-journals.org PIFA has been used for the regioselective synthesis of functionalized pyrroloquinazolinones, which are close analogs of naturally occurring alkaloids. beilstein-journals.org Similarly, PhI(OAc)₂ (PIDA) has been used as an oxidant for the intramolecular cyclization to form 3-amino-5-aryl-1,2,4-oxadiazoles. rsc.org

The table below summarizes a synthetic route to specific 2-anilino-5-aryloxazole compounds via oxidative cyclization. estranky.sk

| Compound | Ar | Yield (%) |

| 24 | 4-Fluorophenyl | 75 |

| 25 | 4-Chlorophenyl | 70 |

| 26 | 4-Bromophenyl | 72 |

| 27 | 4-Methylphenyl | 65 |

| 28 | 4-Methoxyphenyl | 78 |

| 29 | 3-Pyridyl | 55 |

| 30 | 4-Pyridyl | 60 |

| 31 | 3-Thienyl | 68 |

| 32 | 3-Furyl | 63 |

| 33 | Phenyl | 80 |

Table 1: Synthesis of 2-Anilino-5-aryloxazoles (24-33) via Oxidative Cyclization of 2-azido-acetophenones and 2-methoxy-5-ethyl sulfone phenylisothiocyanate. estranky.sk

Green Chemistry Approaches in 2-Anilino-5-aryloxazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like 2-anilino-5-aryloxazoles to reduce environmental impact, improve safety, and enhance efficiency. researchgate.netunipi.it These approaches focus on the use of alternative energy sources, safer solvents, and catalytic methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and purer products compared to conventional heating methods. asianpubs.orgmdpi.comresearchgate.net This technology has been applied to various steps in the synthesis of oxazole derivatives.

A modified approach for synthesizing pharmacologically relevant 2-N-aryl-5-substituted-1,3-oxazole derivatives utilizes microwave heating for the final amidation step. tandfonline.comtandfonline.com In this method, an oxazole ester intermediate is reacted with various anilines in the presence of a lithium salt under microwave irradiation to produce the desired amide derivatives in good to excellent yields. tandfonline.comtandfonline.com The use of microwaves dramatically shortens the reaction time from hours to just one hour. tandfonline.com

The following table illustrates the efficiency of microwave-assisted amidation for the synthesis of 2-anilino-5-aryloxazole derivatives. tandfonline.com

| Entry | Amine | Product | Yield (%) (Microwave, 1h) | Yield (%) (Conventional, 6h) |

| 1 | 4-tert-butyl aniline | 5ba | 92 | 65 |

| 2 | 4-fluoro aniline | 5bb | 90 | 62 |

| 3 | 4-chloro aniline | 5bc | 88 | 60 |

| 4 | 4-bromo aniline | 5bd | 85 | 58 |

| 5 | 4-methyl aniline | 5be | 91 | 63 |

| 6 | 4-methoxy aniline | 5bf | 89 | 61 |

| 7 | aniline | 5bg | 87 | 59 |

| 8 | 3-chloro aniline | 5bh | 84 | 55 |

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of 2-Anilino-5-aryloxazole Amides. tandfonline.com

Other applications include the microwave-assisted synthesis of 2-aryl-2-oxazolines from amido alcohols using polyphosphoric acid esters, achieving very good yields in short reaction times. organic-chemistry.org

Ultrasound-Mediated Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green energy source. The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. niscpr.res.inorganic-chemistry.org This technique has been employed for the synthesis of various heterocyclic compounds, often resulting in high yields, shorter reaction times, and milder conditions. organic-chemistry.orgresearchgate.netlew.ro

For example, an eco-friendly, ultrasound-assisted method has been developed for synthesizing imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles via C-H functionalization in water, avoiding metal catalysts and bases. organic-chemistry.org While direct application to 2-anilino-5-aryloxazoles is not widely reported, the principles are applicable to the synthesis of heterocyclic systems. Ultrasound irradiation has been shown to be effective in the synthesis of other nitrogen-containing heterocycles, such as benzoxazinonylhydrazones and aldimines, demonstrating its potential as a process-intensification tool in this area. niscpr.res.inlew.ro

Solvent-Free Methods

Conducting reactions without a solvent or in the presence of a recyclable, non-toxic solvent is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions can lead to reduced waste, easier purification, and often enhanced reaction rates. researchgate.net

In the context of oxazole synthesis, a solvent-free annulation method has been developed for the preparation of 2,4,5-triarylated oxazoles. organic-chemistry.org This oxidative, copper-catalyzed reaction proceeds at a mild temperature under an oxygen atmosphere. organic-chemistry.org Microwave-assisted synthesis under solvent-free conditions is another powerful combination, which has been used for the direct synthesis of 2-substituted benzoxazoles from carboxylic acids without a catalyst. researchgate.net Additionally, the synthesis of various 1,2,4-triazine (B1199460) derivatives has been achieved through solvent-free nucleophilic substitution reactions. researchgate.net These examples highlight the potential for developing solvent-free methodologies for the synthesis of 2-anilino-5-aryloxazoles, thereby minimizing the environmental impact of volatile organic solvents.

Biocatalysis in Oxazole Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and efficiency under mild, environmentally benign conditions. mt.comseqens.com Enzymes are classified into broad categories such as oxidoreductases, transferases, and hydrolases, each capable of catalyzing specific reactions. mt.com This approach is a key component of green chemistry, offering advantages over traditional chemical catalysis, including high specificity that can reduce the need for protecting groups and separation of enantiomers. mt.com

While specific examples of biocatalytic synthesis for the entire 2-anilino-5-aryloxazole scaffold are not prevalent, enzymes can be used to create chiral building blocks or perform key transformations within the synthetic route. For instance, alcohol dehydrogenases (ADHs) from organisms like Rhodococcus are used for the stereoselective oxidation of alcohols or reduction of ketones, which could be applied to precursors of the target molecule. seqens.commdpi.com Nitrile hydratases, also found in Rhodococcus species, can convert nitriles to amides, a common transformation in many synthetic pathways. mdpi.com The development of enzymes like UstD for selective decarboxylative aldol (B89426) additions to create non-standard γ-hydroxy amino acids further showcases the potential of biocatalysis to generate complex, functionalized molecules that could serve as precursors for heterocyclic synthesis. nih.gov

Continuous Flow Synthesis

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, improved reproducibility, and potential for automation and scalability. beilstein-journals.orgrsc.org

Continuous flow has also been applied to the synthesis of other heterocycles, such as 2-oxazolidinones, using carbon dioxide as a C1 source and a recyclable, immobilized organocatalyst. rsc.org These examples demonstrate the feasibility and benefits of applying continuous flow technology to the multi-step synthesis of complex molecules like 2-anilino-5-aryloxazoles, paving the way for more efficient and sustainable manufacturing processes.

Reaction Mechanisms and Pathways in 2 Anilino 5 Aryloxazole Formation

Mechanistic Insights into Cyclization Reactions

The formation of the 2-anilino-5-aryloxazole scaffold predominantly relies on cyclization reactions. One common strategy involves the reaction of an aniline (B41778) derivative with a suitable precursor that provides the oxazole (B20620) ring. A widely practiced method is the in situ generation of an iminophosphorane/heterocumulene by treating an isothiocyanate with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3) or tributylphosphine (B147548) (PBu3). tandfonline.com This intermediate then undergoes cyclization with a β-keto azide (B81097) to form the 2-amino-1,3-oxazole ring. tandfonline.com

Another approach is the Van Leusen oxazole synthesis, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent. mdpi.com This method allows for the construction of the oxazole ring from aldehydes. Furthermore, oxidative cyclization reactions provide another route. For instance, the iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes and other precursors has been developed for the synthesis of 2,5-disubstituted oxazoles. researchgate.net Similarly, copper(II)-mediated oxidative cyclization of enamides has been shown to produce 2,5-disubstituted oxazoles. researchgate.net These reactions often proceed through the formation of C-N and C-O bonds in a consecutive manner. researchgate.net

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a pivotal role in directing the reaction pathways for the formation of 2-anilino-5-aryloxazoles. The choice of catalyst can significantly influence the efficiency and outcome of the synthesis.

In many synthetic routes, metal catalysts are employed. For example, palladium-catalyzed cross-coupling reactions are utilized for the arylation of the oxazole core. tandfonline.com Rhodium catalysts, such as Rh2(OAc)4, have been used in reactions involving α-diazocarbonyl compounds and cyanamides to form 2-alkylaminooxazoles. tandfonline.com Copper(II) has been shown to mediate the oxidative cyclization of enamides to yield oxazoles. researchgate.net

Non-metal catalysts and reagents are also crucial. Iodine has emerged as an effective catalyst for various organic transformations, including C-H activation and hetero-annulation reactions leading to oxazole formation. researchgate.net Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate, are used in facile, one-pot syntheses of disubstituted oxazoles from aromatic α-methyl ketones. researchgate.netfrontiersin.org These reagents are valued for their mild oxidizing properties and environmentally benign character. frontiersin.org The combination of visible-light-induced photoredox catalysis with hypervalent iodine reagents represents a modern approach to achieving various organic transformations under mild conditions. frontiersin.org

The selection of the base and solvent system is also critical. For instance, in a modified approach for the synthesis of 5-substituted-2-N-aryl-1,3-oxazole derivatives, the use of lithium chloride (LiCl) in 1,2-dichloroethane (B1671644) (DCE) under microwave irradiation was found to give the best yield for certain substrates. tandfonline.com

Electrophilic and Nucleophilic Considerations in Substituent Introduction

The introduction of various substituents onto the 2-anilino and 5-aryl rings is essential for modulating the biological activity of these compounds. estranky.sknih.gov This is achieved through careful consideration of electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution reactions are commonly used to introduce substituents onto the aryl rings. For example, electrophilic aromatic bromination using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) is a method to introduce bromine atoms onto the aryl group at the 5-position of the oxazole. mdpi.com

Nucleophilic Aromatic Substitution: In contrast to electrophilic substitution, nucleophilic aromatic substitution (NAS) occurs when an electron-poor aromatic ring is attacked by a nucleophile. masterorganicchemistry.com This reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The mechanism proceeds through a negatively charged intermediate, and the stability of this intermediate is key to the reaction's success. masterorganicchemistry.com

The electronic nature of the substituents on both the aniline and aryl moieties significantly influences the reactivity and potential for further derivatization. For instance, the presence of electron-donating groups on the aniline ring increases its nucleophilicity, which can be a factor in the initial formation of the 2-anilino bond. Conversely, electron-withdrawing groups on the 5-aryl ring can make it more susceptible to nucleophilic attack, although this is less commonly exploited for direct substitution on the oxazole-bound aryl ring itself.

Regioselectivity and Stereoselectivity in 2-Anilino-5-aryloxazole Synthesis

Regioselectivity, the preference for bond formation at one position over another, is a critical consideration in the synthesis of substituted 2-anilino-5-aryloxazoles. wikipedia.org For example, in the electrophilic bromination of a substituted 5-aryloxazole, the position of bromination is directed by the existing substituents on the aryl ring. mdpi.com

Stereoselectivity, the preferential formation of one stereoisomer over others, is also a key aspect, particularly when chiral centers are present or introduced. masterorganicchemistry.com While the core 2-anilino-5-aryloxazole structure is achiral, the introduction of chiral substituents or the use of chiral catalysts can lead to stereoselective outcomes. rsc.org For instance, chiral photosensitizers have been used to catalyze stereoselective cyclization reactions in other systems, and similar principles could be applied to create chiral derivatives of 2-anilino-5-aryloxazoles. rsc.org

The specific reaction conditions, including the choice of catalysts and reagents, can influence both the regioselectivity and stereoselectivity of the synthetic pathway. rsc.org For example, enzyme-catalyzed reactions are known for their high degree of selectivity, and while not explicitly detailed for this compound, biocatalysis represents a potential avenue for achieving high stereocontrol. nih.gov

Structural Elucidation and Characterization of 2 Anilino 5 Aryloxazoles

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

For the broader series of 2-anilino-5-phenyloxazole inhibitors, which includes compound 24, full characterization was supported by High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LCMS), and elemental analysis. acs.org While the specific spectral data for compound 24 are not publicly detailed, the standard analytical approach for this class of compounds provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to map the carbon-hydrogen framework of the molecule. Chemical shifts (δ) and coupling constants (J) reveal the electronic environment of each nucleus and their spatial relationships, allowing for the precise assignment of the anilino, oxazole (B20620), and aryl moieties. The structures of novel heterocyclic compounds, including oxazole derivatives, are routinely confirmed using these NMR techniques. mdpi.com

Mass Spectrometry (MS) provides crucial information on the molecular weight and elemental composition of a compound. Techniques like HRMS (ESI+) are used to determine the exact mass of the parent ion, which allows for the calculation of the molecular formula with high confidence. mdpi.com This method was utilized to confirm the successful synthesis of the target compounds in the 2-anilino-5-aryloxazole series.

Illustrative Spectroscopic Data for a 2,5-Disubstituted Oxazole Scaffold

| Technique | Data Type | Information Obtained |

|---|---|---|

| ¹H-NMR | Chemical Shifts (δ, ppm), Coupling Constants (J, Hz) | Identifies proton environments, confirms aromatic and aliphatic regions, and shows proton-proton connectivity. |

| ¹³C-NMR | Chemical Shifts (δ, ppm) | Identifies all unique carbon atoms in the molecule, confirming the carbon skeleton of the oxazole and attached aryl rings. |

| HRMS (e.g., ESI-TOF) | m/z value (mass-to-charge ratio) | Provides highly accurate mass of the molecular ion ([M+H]⁺), used to confirm the elemental composition and molecular formula. |

X-ray Crystallography for Molecular Geometry and Binding Mode Analysis

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure and is a powerful tool for understanding how a ligand binds to its protein target. The binding mode for the 2-anilino-5-aryloxazole series was elucidated through the successful crystallization of representative compounds in complex with the VEGFR2 kinase domain. biosciencejournals.com

While a specific crystal structure for compound 24 is not described, the binding orientation for the entire class was confirmed by the high-resolution crystal structures of the potent analogs N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine (a compound from the series, PDB: 1Y6A) and N-(cyclopropylmethyl)-4-(methoxy)-3-({5-[3-(3-pyridinyl)phenyl]-1,3-oxazol-2-yl}amino)benzenesulfonamide (PDB: 1Y6B). biosciencejournals.compdbj.org These structures revealed the precise molecular geometry and the key non-covalent interactions responsible for the compounds' inhibitory activity.

The crystallographic data confirmed that the aniline (B41778) portion of the molecule binds in a hydrophobic pocket of the VEGFR2 kinase. Key interactions for this class of inhibitors include hydrogen bonds between the ligand and the backbone of amino acid residues in the hinge region of the kinase, such as Cysteine 917 and Leucine 1034. biosciencejournals.com This detailed structural information is invaluable for the rational design and optimization of future inhibitors.

Representative Crystallographic Data for a 2-Anilino-5-aryloxazole Inhibitor in Complex with VEGFR2

| Parameter | Value (PDB: 1Y6A) | Significance |

|---|---|---|

| PDB ID | 1Y6A | Unique identifier for the crystal structure in the Protein Data Bank. |

| Resolution | 2.30 Å | A measure of the level of detail in the crystallographic map. Lower values indicate higher resolution. |

| Ligand | 2-anilino-5-aryl-oxazole (AAZ) | The specific compound from the series co-crystallized with the protein. |

| Key H-Bond Interactions | LEU1034, CYS917 | Specific amino acid residues in VEGFR2 that form critical hydrogen bonds with the inhibitor, anchoring it in the active site. biosciencejournals.com |

Structure Activity Relationships Sar and Structural Optimization of 2 Anilino 5 Aryloxazole Derivatives

Impact of Substituent Modifications on Biological Activity (e.g., Aniline (B41778) and Aryl Ring Optimization)

The biological activity of 2-anilino-5-aryloxazole derivatives is highly sensitive to the nature and position of substituents on both the aniline and the 5-aryl rings. estranky.sk

Aniline Ring Optimization:

Initial SAR studies on the aniline ring revealed that monosubstitutions generally resulted in only marginal improvements in enzymatic and cellular potencies. estranky.sk However, the introduction of multiple substituents, particularly a combination of a 2-methoxy group and a 5-ethylsulfonyl or 5-diethylsulfonamide group, led to significant enhancements in activity. estranky.sk For instance, the compound 2-(5-ethylsulfonyl-2-methoxyanilino)-5-phenyloxazole (21) demonstrated a 25-fold and 10-fold increase in enzyme and cell potencies, respectively, compared to the unsubstituted parent compound. acs.orgestranky.sk This specific substitution pattern became a preferred aniline moiety for further optimization efforts. acs.org The improved potency is attributed to the 2-methoxy group occupying a small hydrophobic pocket and the sulfone oxygen forming a hydrogen bond with the backbone nitrogen of Asn923 in the VEGFR2 binding site. estranky.sk

Table 1: SAR of Aniline Ring Substitutions

5-Aryl Ring Optimization:

With the optimized 5-ethylsulfonyl-2-methoxyaniline in place, subsequent efforts focused on the 5-aryl ring. acs.org While simple substitutions on the 5-phenyl ring did not significantly improve the inhibitory profile, the introduction of aromatic substituents at the meta position proved beneficial. estranky.sk Specifically, the addition of a 3-pyridyl group led to a notable increase in potency. capes.gov.br Further exploration revealed that ortho-fluoro or ortho-chloro substituted phenyl groups at this position resulted in a 7-fold increase in cellular inhibition compared to the unsubstituted phenyl analog. estranky.sk

Positional Effects of Substituents on Activity Profile

The position of substituents on both the aniline and 5-aryl rings plays a critical role in determining the biological activity of 2-anilino-5-aryloxazole derivatives.

On the aniline ring, the combination of a substituent at the 2-position (e.g., methoxy) and a substituent at the 5-position (e.g., ethylsulfonyl) was found to be optimal for VEGFR2 inhibition. estranky.sk This specific arrangement allows for favorable interactions within the enzyme's binding pocket. estranky.sk

Regarding the 5-aryl ring, substitutions at the ortho position were generally found to be unfavorable for activity. estranky.sk Conversely, meta and para substitutions were better tolerated, with certain meta substitutions leading to the most potent compounds. estranky.sk For example, the placement of a 2-pyridyl or 3-pyridyl ring at the meta position of the 5-phenyl ring was a key optimization strategy. capes.gov.br X-ray crystallography studies have shown that these pyridyl rings can adopt different orientations within the binding site, highlighting the nuanced effects of substituent positioning. capes.gov.br

Quantitative Structure-Activity Relationship (QSAR) Studies on 2-Anilino-5-aryloxazoles

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the relationship between the chemical structure of 2-anilino-5-aryloxazole derivatives and their biological activity. These studies employ statistical methods to correlate molecular descriptors with observed inhibitory potency, providing predictive models for the design of new, more effective compounds. tandfonline.comscilit.comtandfonline.com

Descriptor-Based Models (e.g., Topological, Functional, Atom-Centered Fragments)

QSAR models for 2-anilino-5-aryloxazoles have utilized a wide range of molecular descriptors to quantify various aspects of their chemical structure. tandfonline.comtandfonline.com These descriptors fall into several categories:

Topological Descriptors: These describe the connectivity of atoms in a molecule and have been shown to correlate with the inhibitory activity. tandfonline.comtandfonline.com

Functional Group Descriptors: The presence of specific functional groups, such as the number of five-membered rings (nR05), has been identified as a factor influencing activity. tandfonline.com

Atom-Centered Fragments: These descriptors encode information about the local atomic environments within the molecule and have contributed to successful QSAR models. tandfonline.comtandfonline.com

2D-Autocorrelation and Molecular Walk Counts: These descriptors capture information about the distribution of properties across the molecular structure and have also been found to be significant. tandfonline.comtandfonline.com

One study investigating 35 analogues of 2-anilino-5-aryloxazole found that descriptors from functional, topological, atom-centered fragments, molecular walk counts, and 2D-autocorrelation classes were particularly important in modeling VEGFR2 inhibitory activity. tandfonline.comtandfonline.com

Chemometric Analysis in SAR Derivations

Chemometric techniques, particularly the Combinatorial Protocol in Multiple Linear Regression (CP-MLR), have been employed to develop robust QSAR models for 2-anilino-5-aryloxazoles. tandfonline.comscilit.comtandfonline.com CP-MLR is a filter-based variable selection method that systematically explores combinations of descriptors to identify the most predictive models. tandfonline.comtandfonline.com This approach helps to overcome the challenge of high dimensionality in QSAR studies where the number of potential descriptors can be very large. tandfonline.com

Through CP-MLR, various models have been generated that highlight the key structural features required for potent VEGFR2 inhibition. tandfonline.com For example, some models have suggested that molecular flexibility (as described by the number of rotatable bonds, RBN) and the presence of five-membered rings are beneficial for activity. tandfonline.com The statistical quality of these models is assessed using parameters such as the squared correlation coefficient (R²) to ensure their predictive power.

The insights gained from these QSAR studies have provided a rational basis for the further design and optimization of 2-anilino-5-aryloxazole derivatives as potent kinase inhibitors. tandfonline.comtandfonline.com

Computational Chemistry and Molecular Modeling of 2 Anilino 5 Aryloxazoles

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. In the research of 2-anilino-5-aryloxazoles, docking simulations have been instrumental in understanding their mechanism of action, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. estranky.sknih.gov

Initial studies used a homology model of the VEGFR2 enzyme to predict how 2-anilino-5-phenyloxazole derivatives would bind to the ATP binding site. estranky.sk These simulations suggested that the anilino and oxazole (B20620) nitrogens of the inhibitor form hydrogen bonds with the backbone of Cys919. estranky.skunair.ac.id This predicted binding mode was later confirmed by X-ray crystallography, validating the utility of the computational model. estranky.skdrugbank.com

Docking studies have been crucial for elucidating the structure-activity relationship (SAR) of this class of compounds. acs.org For instance, simulations showed that a methoxy (B1213986) group on the aniline (B41778) ring could sit in a lipophilic pocket, orienting a sulfone group to form a hydrogen bond with Asn923, thereby increasing potency. estranky.sk The models also correctly predicted that introducing a methyl group at the aniline nitrogen or the 4-position of the oxazole ring would abolish VEGFR2 inhibition. estranky.sk

Further docking analyses of various derivatives have helped to rationalize their inhibitory activities. For example, a study comparing the binding of different compounds to the VEGFR2 active site revealed that a quercetin (B1663063) compound exhibited a higher binding affinity than a 2-anilino-5-aryl-oxazole, suggesting its potential as a potent inhibitor. biosciencejournals.com The docking results for several 2-anilino-5-aryloxazole derivatives against VEGFR2 are often presented with their binding energies, which correlate with their inhibitory potential. biosciencejournals.com

Interactive Table: Molecular Docking Results of Selected Compounds with VEGFR2

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| 2-anilino-5-aryl-oxazole | -8.9 | Cys919, Asn923 | biosciencejournals.com |

| Quercetin | -9.1 | PHE916, LEU1033, CYS917, ALA864 | biosciencejournals.com |

| Oxazole 39 | Not explicitly stated, but potent inhibitor | Cys919, Asn923, Glu885 | estranky.sk |

These simulations guide the design of new derivatives by predicting which modifications are likely to enhance binding affinity and, consequently, biological activity. tandfonline.comorientjchem.org

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that occur over time. This technique is particularly valuable for assessing the reliability of docking poses and understanding the flexibility of both the ligand and the protein. mdpi.comnih.gov

In the context of 2-anilino-5-aryloxazoles and their targets like VEGFR2, MD simulations have been used to evaluate the stability of the predicted binding modes. bazeuniversity.edu.ng By simulating the system over a period of nanoseconds, researchers can observe whether the key interactions identified in docking are maintained. biosciencejournals.com A stable trajectory, characterized by a low root-mean-square deviation (RMSD) of the protein-ligand complex, suggests a strong and stable binding interaction. mdpi.com For example, MD simulations of a VEGFR2 complex with a ligand showed stability over a 5 ns period, supporting the hypothesis that the compound has the potential to inhibit the receptor. biosciencejournals.com

Conformational analysis through MD simulations can also reveal the preferred shapes and rotational flexibility of the 2-anilino-5-aryloxazole scaffold. copernicus.orgrsc.org This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site. copernicus.org Understanding the conformational dynamics can guide the design of more rigid analogues that are pre-organized for optimal binding. copernicus.org

Parameters often analyzed in MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex. mdpi.com

Root-Mean-Square Fluctuation (RMSF): Indicates the flexibility of individual residues in the protein.

Radius of Gyration (Rg): Describes the compactness of the protein-ligand complex. bazeuniversity.edu.ng

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over the simulation time.

Interactive Table: Key Parameters from a Hypothetical MD Simulation of a 2-Anilino-5-aryloxazole-VEGFR2 Complex

| Parameter | Value/Observation | Implication | Reference |

|---|---|---|---|

| Protein RMSD | ~2 Å | Minimal deviation, suggesting a stable protein-ligand complex. | mdpi.com |

| Ligand RMSF | Low fluctuations for core structure | The core of the inhibitor remains stably bound. | |

| Rg | Stable over simulation time | The complex maintains a consistent shape and compactness. | bazeuniversity.edu.ng |

These simulations provide a more realistic and detailed picture of the binding event than static docking models, helping to refine our understanding of how 2-anilino-5-aryloxazoles exert their effects at a molecular level.

Homology Modeling in Target Structure Prediction

In many drug discovery projects, the three-dimensional structure of the target protein has not been experimentally determined. Homology modeling is a computational method used to generate a 3D model of a protein of unknown structure based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the template). researchgate.netyasara.org

This approach was pivotal in the early research on 2-anilino-5-aryloxazoles as VEGFR2 inhibitors. unair.ac.id At the time of the initial studies, the crystal structure of VEGFR2 was not available. unair.ac.id Therefore, a homology model of the VEGFR2 enzyme was constructed using the crystal structures of the closely related Fibroblast Growth Factor Receptor (FGFR) as templates. estranky.sk

The process of homology modeling generally involves four key steps:

Template Identification: Searching the Protein Data Bank (PDB) for proteins with a similar amino acid sequence to the target. researchgate.net

Sequence Alignment: Aligning the target sequence with the template sequence. researchgate.net

Model Building: Constructing the 3D model of the target based on the aligned template structure. researchgate.net

Model Refinement and Evaluation: Optimizing the model and assessing its quality. researchgate.net

The homology model of VEGFR2 created for the 2-anilino-5-aryloxazole research proved to be remarkably accurate. estranky.sk It allowed for the initial molecular docking simulations that correctly predicted the key binding interactions, such as the hydrogen bonds with Cys919. estranky.skunair.ac.id The subsequent experimental determination of the VEGFR2 crystal structure in complex with 2-anilino-5-aryloxazole derivatives confirmed the binding mode that had been predicted by the homology model-based docking. estranky.skdrugbank.com

The successful application of homology modeling in this context underscores the power of this technique to guide rational drug design even in the absence of an experimental target structure. nih.gov It enabled the researchers to build a strong hypothesis about the binding mode, which was then used to explain the observed SAR and to design more potent inhibitors. estranky.sk

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to study the electronic structure of molecules, providing detailed information about properties such as molecular orbital energies, charge distributions, and reactivity. northwestern.edugoogle.com These methods, which are based on solving the Schrödinger equation, offer a fundamental understanding of a molecule's behavior. northwestern.edu

In the study of 2-anilino-5-aryloxazoles, QM calculations can be applied to:

Determine Molecular Geometries: Optimize the 3D structure of the compounds to find their most stable conformations. mdpi.com

Calculate Electronic Properties: Compute descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to a molecule's ability to donate or accept electrons. scirp.org The HOMO-LUMO energy gap can be an indicator of chemical reactivity and stability. mdpi.com

Analyze Charge Distribution: Calculate atomic charges to identify electron-rich and electron-poor regions of the molecule, which can be important for intermolecular interactions. mdpi.com

Predict Reactivity: Use concepts like Fukui functions to predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. scirp.org

QM calculations are often used in Quantitative Structure-Activity Relationship (QSAR) studies, where electronic descriptors are correlated with biological activity. scirp.orgfrontiersin.org For example, a QSAR study on a series of kinase inhibitors might use QM-calculated interaction energies between the inhibitors and amino acid residues in the active site as descriptors to build a predictive model. frontiersin.org

A study on the excited-state dynamics of the parent oxazole ring, for instance, used QM calculations to investigate its photochemical behavior, revealing pathways for ring-opening and ring-closure. researchgate.net While not directly on 2-anilino-5-aryloxazoles, this type of fundamental study provides insights into the intrinsic properties of the core scaffold.

Interactive Table: Examples of Quantum Mechanical Descriptors and Their Significance

| QM Descriptor | Definition | Relevance to 2-Anilino-5-aryloxazoles | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons in interactions. | scirp.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. | scirp.org |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. | mdpi.com |

| Mulliken Atomic Charges | A measure of the partial atomic charge on each atom. | Helps to understand electrostatic interactions with the target. | mdpi.com |

These calculations provide a deeper level of detail than classical molecular mechanics methods and can be crucial for understanding the subtle electronic effects that govern the potency and selectivity of 2-anilino-5-aryloxazole derivatives.

Artificial Intelligence and Machine Learning Applications in 2-Anilino-5-aryloxazole Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery to analyze large datasets, identify patterns, and build predictive models. mednexus.orgnih.gov These technologies have the potential to significantly accelerate the process of finding and optimizing new drug candidates, including those based on the 2-anilino-5-aryloxazole scaffold. mdpi.com

Applications of AI and ML in this area of research can include:

Predictive Modeling (QSAR): As an evolution of traditional QSAR, ML algorithms like random forests and support vector machines can be used to build more robust models that correlate molecular descriptors with biological activity. nih.gov For 2-anilino-5-aryloxazoles, ML-based QSAR models could predict the VEGFR2 inhibitory activity of new, unsynthesized derivatives. tandfonline.com

Virtual Screening: ML models can be trained to distinguish between active and inactive compounds. These models can then be used to rapidly screen large chemical databases to identify novel molecules with a high probability of being active, which could potentially include new 2-anilino-5-aryloxazole analogues. mednexus.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. drugdiscoverychemistry.com Such models could be trained on the known chemical space of 2-anilino-5-aryloxazoles and their biological activities to generate novel structures that are predicted to be potent and selective inhibitors.

Image Analysis and Data Mining: AI can be used to analyze complex biological data, such as images from high-content screening or data from genomic and proteomic experiments, to better understand the effects of 2-anilino-5-aryloxazole compounds on cellular systems. mdpi.com

While specific published examples of AI/ML applications focused solely on 2-anilino-5-aryloxazoles are emerging, the general methodologies are highly applicable. drugdiscoverychemistry.comnptel.ac.in For instance, a study might involve training a deep learning model on a dataset of known kinase inhibitors, including 2-anilino-5-aryloxazoles, to predict their activity against a panel of kinases. nih.gov This could help in identifying more selective compounds or in repurposing existing ones for new therapeutic targets. drugdiscoverychemistry.com

The integration of AI and ML into the computational chemistry workflow promises to enhance the efficiency and success rate of drug discovery programs centered on the 2-anilino-5-aryloxazole scaffold. mdpi.com

Biological Targets and Mechanisms of Action Non Clinical Cellular and Molecular Investigations

Interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase

The compound 2-Anilino-5-aryloxazole 24 is a member of a class of potent inhibitors of VEGFR2 kinase, a key receptor in the signaling pathway that mediates angiogenesis, the formation of new blood vessels. estranky.skcapes.gov.br Extensive non-clinical research, including X-ray crystallography, has elucidated the specific molecular interactions between this compound and the VEGFR2 kinase domain. estranky.skestranky.sk

ATP Binding Site Interactions

This compound functions by competing with adenosine (B11128) triphosphate (ATP) for its binding site within the VEGFR2 kinase domain. estranky.skresearchgate.net By occupying this site, the compound effectively blocks the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling pathways. nih.gov Computational docking studies have confirmed the high binding affinity of 2-anilino-5-aryl-oxazole compounds for the VEGFR2 active site. biosciencejournals.com

Key Residues Involved in Ligand Binding

The binding of this compound to VEGFR2 is stabilized by interactions with several key amino acid residues within the ATP binding pocket. X-ray crystal structures have confirmed that the oxazole (B20620) core and the 2-methoxy-5-ethyl sulfone aniline (B41778) portion of related inhibitors bind as predicted by homology models. estranky.sk

Key residues identified as crucial for this interaction include:

Cys917 (formerly referred to as Cys919 in some literature) : This residue in the hinge region of the kinase domain is a critical anchor point. estranky.skresearchgate.netmdpi.com

Asn923 : The backbone nitrogen of this residue is thought to form a hydrogen bond with the sulfone oxygen of the inhibitor, contributing to its potency. estranky.sk

Leu1033 : This residue is involved in both hydrogen bonding and hydrophobic interactions. biosciencejournals.commdpi.com

Phe916 : This residue contributes to the hydrophobic interactions that stabilize the inhibitor within the binding pocket. biosciencejournals.commdpi.com

Hydrogen Bonding Networks and Hydrophobic Interactions

The stability of the complex between this compound and VEGFR2 is maintained through a combination of hydrogen bonds and hydrophobic interactions. The anilino and oxazole nitrogens of the inhibitor are believed to form hydrogen bonds with the peptide backbone of Cys917. estranky.sk Additionally, a hydrogen bond may form between the sulfone oxygen of the inhibitor and the backbone nitrogen of Asn923. estranky.sk

Hydrophobic interactions play a significant role in the binding affinity. The methoxy (B1213986) substituent of the aniline ring is thought to sit in a small hydrophobic pocket. estranky.sk A number of other residues, including Leu838, Val845, Ala864, Val897, Val914, Phe919, Ile1032, Leu1034, and Cys1043, contribute to a network of hydrophobic contacts that further stabilize the inhibitor in the active site. biosciencejournals.com

Table 1: Key Interactions of 2-Anilino-5-aryloxazole Analogs with VEGFR2

| Interaction Type | Key Residues Involved | Reference |

|---|---|---|

| Hydrogen Bonding | Cys917, Asn923, Leu1033 | estranky.sk |

| Hydrophobic Interactions | Phe916, Leu1033, Leu1034, Cys917, Ala864, Val914, Val897, Leu838 | estranky.skbiosciencejournals.commdpi.com |

Inhibition of Cellular Proliferation Pathways (VEGF-induced, non-human)

In cellular assays, 2-anilino-5-aryloxazole derivatives have demonstrated the ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). estranky.skestranky.sk This anti-proliferative effect is a direct consequence of the inhibition of VEGFR2 kinase activity. A good correlation has been observed between the enzymatic inhibition of VEGFR2 and the inhibition of VEGF-induced HUVEC proliferation. estranky.sk For instance, some optimized oxazole compounds have shown potent cellular activity, with a significant selectivity for inhibiting VEGF-driven proliferation over that induced by other growth factors like basic fibroblast growth factor (b-FGF). estranky.sk

Exploration of Other Potential Molecular Targets and Pathways (non-clinical)

While VEGFR2 is the primary target, the broader kinase selectivity profile of this class of compounds has also been investigated.

Inhibition of Angiogenesis-Related Kinases (e.g., Src, Tie-2, PDGFR, EphB4)

Studies on representative compounds from the 2-anilino-5-aryloxazole series have shown that they are not potent inhibitors of other angiogenesis-related kinases such as Tie-2, platelet-derived growth factor receptor (PDGFR), and EphB4. estranky.sk While the potential for inhibition of other kinases like Src could not be entirely ruled out as contributing to antiangiogenic effects, the primary mechanism of action is considered to be through VEGFR2 inhibition. estranky.sk This selectivity for VEGFR2 over other kinases like PDGFRβ and Tie-2 is a noted characteristic of this inhibitor class. acs.org

Table 2: Kinase Selectivity Profile of a Representative 2-Anilino-5-aryloxazole (Oxazole 39)

| Kinase | Inhibition Potency | Reference |

|---|---|---|

| VEGFR2 | Potent | estranky.sk |

| Tie-2 | Not Potent | estranky.sk |

| PDGFR | Not Potent | estranky.sk |

| EphB4 | Not Potent | estranky.sk |

| Src | Not ruled out, but not considered a primary target | estranky.sk |

Modulation of Signal Transduction Pathways

The 2-anilino-5-aryloxazole class of compounds, including derivative 24, primarily functions by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase. estranky.sknih.govmdpi.com Inhibition of this receptor directly modulates the VEGF signal transduction pathway, which is fundamental to the process of angiogenesis, the formation of new blood vessels. estranky.skbeilstein-journals.orgd-nb.info In pathological conditions such as tumor growth, cancer cells upregulate VEGF. estranky.sk This growth factor binds to VEGFR2 on nearby endothelial cells, triggering a mitogenic response that facilitates the growth of new blood vessels to supply the tumor. estranky.sktandfonline.com

By acting as potent inhibitors of VEGFR2 kinase, 2-anilino-5-aryloxazoles block this signaling cascade at an early stage. estranky.skbeilstein-journals.org This inhibition prevents the autophosphorylation of the kinase, thereby blocking downstream cellular activities. The VEGF signaling cascade involves the activation of several intracellular pathways, including the RAS-RAF-MAP kinase and phosphatidylinositol-3-kinase (PI3K)/AKT pathways. mdpi.commdpi.com Specifically, VEGFR2 activation leads to the stimulation of the MAPK1/ERK2, MAPK3/ERK1, JUN, and AKT1 signaling pathways and the phosphorylation of key signaling proteins like PLCG1. idrblab.netproteopedia.org

The efficacy of this modulation is observed at the cellular level. For instance, these compounds have been shown to inhibit the VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVEC), a standard in-vitro model for studying angiogenesis. estranky.sk The parent compound of the series, 2-anilino-5-phenyloxazole (compound 5), inhibited VEGF-induced HUVEC proliferation with an IC50 of 3 µM. estranky.sk This demonstrates that by targeting VEGFR2, these compounds effectively shut down the specific signal transduction pathways that drive endothelial cell proliferation and survival.

Mechanisms of Receptor Binding and Activation Modulation

The mechanism of action for 2-anilino-5-aryloxazoles is competitive inhibition at the ATP-binding site of the VEGFR2 kinase domain. estranky.sknih.gov The binding mode was initially predicted using homology models and later confirmed by X-ray crystallography of derivatives complexed with VEGFR2 (PDB ID: 1Y6A). estranky.skbeilstein-journals.orgd-nb.infocapes.gov.br

The interaction with the receptor is characterized by specific hydrogen bonds within the hinge region of the ATP-binding pocket. estranky.sknih.gov Key interactions include:

A hydrogen bond formed between the anilino nitrogen (NH) of the compound, which acts as a hydrogen donor, and the backbone carbonyl of Cysteine 919 (Cys919). estranky.sknih.gov

A second hydrogen bond where the oxazole nitrogen acts as a hydrogen acceptor for the backbone NH of the same Cys919 residue. estranky.sk

By occupying this site, the 2-anilino-5-aryloxazole molecule physically blocks ATP from binding, which is a necessary step for the kinase to become active. This prevents the subsequent autophosphorylation of the tyrosine kinase domain, a critical event for the activation of the receptor and the propagation of the signal to downstream effectors. mdpi.comproteopedia.org The crystal structure reveals that the inhibitor stabilizes the kinase in an inactive conformation, effectively modulating its activation. estranky.sk

| Compound Series | Target Receptor | Binding Site | Key Interacting Residues | PDB Code |

| 2-Anilino-5-aryloxazoles | VEGFR2 | ATP-binding pocket | Cys919, Asn923 | 1Y6A |

Structural Basis of Selectivity and Potency

The selectivity and potency of the 2-anilino-5-aryloxazole series are dictated by the specific chemical substitutions on both the 2-anilino and 5-aryl rings, as established through extensive structure-activity relationship (SAR) studies. estranky.skacs.org

Basis of Potency: The optimization of both aryl rings led to the development of highly potent inhibitors. estranky.sk A key substitution that significantly enhances potency is the 2-methoxy-5-ethyl sulfone aniline moiety on the 2-anilino ring. estranky.sk The structural basis for this increased potency, as revealed by crystallography, is twofold:

The 2-methoxy group is positioned within a small, favorable hydrophobic pocket in the binding site. estranky.sk

One of the sulfone oxygens forms an additional hydrogen bond, acting as an acceptor for the backbone nitrogen of Asparagine 923 (Asn923). estranky.sk

Substitutions on the 5-phenyl ring also critically influence potency. While small alkyl groups did not yield favorable activity, the introduction of aromatic groups did. estranky.sk For example, placing an o-fluoro or o-chloro-substituted phenyl group resulted in a sevenfold increase in cellular inhibitory activity compared to the unsubstituted analog. estranky.sk Furthermore, adding a 3-pyridyl group at the meta-position of the 5-phenyl ring allows it to occupy a back lipophilic pocket, further stabilizing the inhibitor-receptor complex. estranky.sk

Basis of Selectivity: The selectivity of this compound class for VEGFR2 over other kinases is a result of the unique topology of the VEGFR2 ATP-binding site. The initial hit compound (compound 5) showed weak inhibition of b-FGF-induced HUVEC proliferation (IC50 = 24 µM) compared to its effect on VEGF-induced proliferation (IC50 = 3 µM), indicating inherent selectivity. estranky.sk Optimized derivatives, such as oxazoles 44 and 45, demonstrated greater than 20-fold selectivity for inhibiting VEGF-driven proliferation over b-FGF-driven proliferation. estranky.sk This selectivity arises from the specific hydrogen bonding and hydrophobic interactions that are highly favorable in the VEGFR2 active site but are less compatible with the active sites of other kinases, which may differ in key residues or conformation. estranky.sksci-hub.ru The precise fit of the substituted aniline and aryloxazole moieties into their respective pockets within VEGFR2 is a primary determinant of both high potency and selectivity. estranky.sk

| Compound | R1 (Anilino Substitution) | R2 (5-Aryl Substitution) | VEGFR2 IC50 (µM) | HUVEC/VEGF IC50 (µM) |

| 5 | H | Phenyl | 1.2 | 3 |

| 21 | 2-MeO, 5-SO2Et | Phenyl | 0.045 | 1.2 |

| 24 | 2-MeO, 5-SO2Et | 4-Fluorophenyl | 0.062 | 0.8 |

| 39 | 2-MeO, 5-SO2Et | 3-(2-Pyridyl)phenyl | 0.022 | 0.22 |

| 44 | 2-MeO, 5-SO2Et | 2-Fluorophenyl | 0.051 | 0.17 |

| 45 | 2-MeO, 5-SO2Et | 2-Chlorophenyl | 0.065 | 0.17 |

| 46 | 2-MeO, 5-SO2Et | 3-(3-Pyridyl)phenyl | 0.031 | 0.28 |

Data synthesized from Harris et al., J. Med. Chem. 2005, 48, 1610-1619. estranky.sk

Derivatization and Functionalization Strategies for 2 Anilino 5 Aryloxazoles

Regioselective Functionalization of the Oxazole (B20620) Core

The functionalization of the oxazole ring itself is a critical aspect of modifying the 2-anilino-5-aryloxazole scaffold. The primary points of attachment on the oxazole core are the C4 position and the oxazole nitrogen.

Introduction of substituents at the C4 position of the oxazole ring has been explored to probe the structure-activity relationship (SAR). However, in the context of VEGFR2 inhibition, introduction of a methyl group at the 4-position on the oxazole ring resulted in a complete loss of inhibitory activity. estranky.sk This suggests that this position is sensitive to steric bulk, and modifications must be carefully considered.

The synthesis of the oxazole core often proceeds via methods like the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). mdpi.com This reaction allows for the construction of the 5-substituted oxazole ring from an appropriate aldehyde. Another established method involves the cyclization of α-bromoacetophenones with ureas or related compounds.

Modification of the Anilino Moiety

The anilino moiety at the C2 position of the oxazole ring plays a crucial role in the interaction of these compounds with their biological targets, often participating in key hydrogen bonding interactions. estranky.sk Consequently, extensive research has focused on modifying this part of the molecule to enhance potency and selectivity.

Initial studies on 2-anilino-5-phenyloxazole revealed that monosubstitution on the aniline (B41778) ring led to only marginal changes in activity. estranky.sk However, specific substitution patterns have proven to be highly beneficial. For instance, the introduction of a 2-methoxy group combined with a 5-ethylsulfonyl group on the aniline ring led to a significant enhancement in VEGFR2 inhibitory potency. estranky.sk The 2-methoxy group is thought to occupy a small hydrophobic pocket, while the sulfone oxygen can act as a hydrogen bond acceptor. estranky.sk

Systematic exploration of various substituents on the aniline ring has been a cornerstone of the SAR for this class of compounds. The table below summarizes the effects of different substitutions on the aniline ring of 2-anilino-5-phenyloxazole on VEGFR2 inhibition.

| Compound | R Group on Anilino Moiety | VEGFR2 IC50 (µM) | HUVEC IC50 (µM) |

| 5 | H | 1.2 | 3.0 |

| 8 | 2-CN | 0.87 | 14.4 |

| 9 | 2-OMe | 0.45 | 1.9 |

| 13 | 3-SO2Et | 0.40 | 1.5 |

| 19 | 3,4,5-tri-OMe | 0.086 | 0.61 |

| 20 | 2-OMe, 5-SO2NEt2 | 0.078 | 0.35 |

| 21 | 2-OMe, 5-SO2Et | 0.051 | 0.30 |

| Data sourced from Harris et al. (2005) estranky.sk |

Diversification of the Aryl Moiety at C-5 Position

The aryl group at the C-5 position of the oxazole ring is another key area for structural diversification. This moiety often orientates towards the back of the kinase binding pocket, and introducing substituents can access a vacant lipophilic pocket, potentially improving potency and conferring selectivity. estranky.sk

While para-substitutions on the 5-phenyl ring did not show significant improvement in the inhibition profile, meta-substitutions proved to be more effective. estranky.sk The introduction of various heterocyclic rings at the meta-position of the 5-phenyl ring has been a particularly fruitful strategy. For example, replacing the phenyl group with pyridyl rings can lead to potent inhibitors. X-ray crystallography has shown that 2-pyridyl and 3-pyridyl rings at this position can adopt different orientations within the binding site. capes.gov.br

The table below illustrates the impact of modifying the C-5 aryl moiety, using the preferred 2-(5-ethylsulfonyl-2-methoxyanilino) scaffold.

| Compound | R' Group on C-5 Phenyl Moiety | VEGFR2 IC50 (µM) | HUVEC IC50 (µM) |

| 21 | H | 0.051 | 0.30 |

| 39 | 3-(2-pyridyl) | 0.009 | 0.019 |

| 46 | 3-(3-pyridyl) | 0.009 | 0.021 |

| Data sourced from Harris et al. (2005) estranky.sk |

Synthesis of Polyoxazole Systems and Fused Heterocycles

Building upon the 2-anilino-5-aryloxazole core, the synthesis of more complex structures, such as polyoxazole systems and fused heterocycles, represents an advanced derivatization strategy. These approaches aim to create molecules with unique three-dimensional shapes and functionalities, potentially leading to novel biological activities.

The synthesis of bisoxazole derivatives can be achieved through methods like the Van Leusen reaction, starting from a dialdehyde. mdpi.com For instance, 5,5'-(2,5-dimethoxy-1,4-phenylene)bis(oxazole) has been synthesized from 2,5-dimethoxyterephthalaldehyde (B1268428) and TosMIC. mdpi.com

The fusion of the oxazole ring with other heterocyclic systems can lead to novel scaffolds with distinct pharmacological profiles. While specific examples starting directly from a pre-formed 2-anilino-5-aryloxazole are less common in the provided context, the general principles of heterocyclic synthesis can be applied. For example, cyclocondensation reactions are a common method for creating fused heterocyclic systems. scirp.org The anilino or aryl moieties of the parent compound could be functionalized with reactive groups that can participate in intramolecular cyclization reactions to form fused rings.

Broader Applications of 2 Anilino 5 Aryloxazole Derivatives in Chemical Sciences Excluding Clinical/medical Applications

As Building Blocks in Complex Organic Synthesis

The 2-anilino-5-aryloxazole core serves as a crucial building block for the construction of more complex molecular architectures. Its synthesis and subsequent modification are central to creating a library of derivatives with tailored properties. The fundamental structure is typically assembled through methods like the Van Leusen oxazole (B20620) synthesis or variations thereof, which allow for the combination of various anilines and aryl components. mdpi.com

A common synthetic strategy involves the reaction of an appropriate aniline (B41778) with a precursor that forms the oxazole ring. For instance, the synthesis of 2-(5-ethylsulfonyl-2-methoxyanilino)-5-phenyloxazole (21) highlights the modularity of the process, where 5-ethylsulfonyl-2-methoxyaniline is combined with a phenyl-bearing oxazole precursor. This modularity allows chemists to systematically explore the structure-activity relationship by altering the substituents on both the aniline and the 5-aryl rings. acs.org

Researchers have developed various synthetic protocols to access these scaffolds. One modified approach for synthesizing 2-N-aryl-5-substituted-1,3-oxazoles utilizes a polymer-supported triphenylphosphine (B44618) (poly-TPP) ligand. tandfonline.comtandfonline.com This method facilitates the reaction of phenacyl azide (B81097) and phenyl isothiocyanate under mild, room-temperature conditions, producing the desired oxazole derivative in excellent yield and simplifying the purification process by avoiding tedious chromatographic separation of by-products. tandfonline.comtandfonline.com